Butane;7-methoxy-8-methyl-6-(methylamino)dodec-10-en-5-one
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Overview
Description
Preparation Methods
The synthesis of 10-(N-Methyl-D-valine)isocyclosporin A involves multiple steps, including the incorporation of N-Methyl-D-valine into the cyclosporin structure. The synthetic route typically involves peptide coupling reactions, where N-Methyl-D-valine is coupled with other amino acid residues under specific reaction conditions. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the final product .
Chemical Reactions Analysis
10-(N-Methyl-D-valine)isocyclosporin A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures typically range from room temperature to elevated temperatures
Scientific Research Applications
10-(N-Methyl-D-valine)isocyclosporin A has several scientific research applications:
Chemistry: It is used as a reference compound in the study of cyclosporin analogues and their chemical properties.
Biology: This compound is used in biological studies to understand the effects of cyclosporin derivatives on cellular processes.
Industry: The compound is used in the pharmaceutical industry for the synthesis of novel therapeutic agents .
Mechanism of Action
The mechanism of action of 10-(N-Methyl-D-valine)isocyclosporin A involves its interaction with specific molecular targets, such as cyclophilins. These interactions inhibit the activity of calcineurin, a phosphatase involved in the activation of T-cells. By inhibiting calcineurin, the compound prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppressive effects .
Comparison with Similar Compounds
10-(N-Methyl-D-valine)isocyclosporin A is unique due to the presence of N-Methyl-D-valine, which imparts distinct chemical and biological properties. Similar compounds include:
Cyclosporin A: The parent compound with potent immunosuppressive properties.
Cyclosporin H: Another analogue with slight structural differences.
Cyclosporin D: Known for its distinct pharmacological profile. The uniqueness of 10-(N-Methyl-D-valine)isocyclosporin A lies in its specific modifications, which can lead to different biological activities and therapeutic potentials .
Properties
CAS No. |
83602-43-1 |
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Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
butane;7-methoxy-8-methyl-6-(methylamino)dodec-10-en-5-one |
InChI |
InChI=1S/C15H29NO2.C4H10/c1-6-8-10-12(3)15(18-5)14(16-4)13(17)11-9-7-2;1-3-4-2/h6,8,12,14-16H,7,9-11H2,1-5H3;3-4H2,1-2H3 |
InChI Key |
JYBFIDBRBMLJKX-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC.CCCCC(=O)C(C(C(C)C/C=C/C)OC)NC |
Canonical SMILES |
CCCC.CCCCC(=O)C(C(C(C)CC=CC)OC)NC |
Origin of Product |
United States |
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